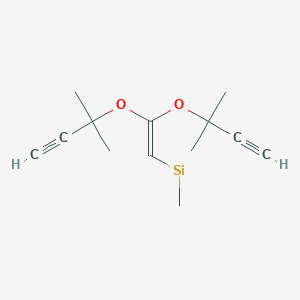

CID 78070305

Description

The compound was isolated from a natural source or synthesized, as inferred from the vacuum distillation process used to determine its content in different fractions (Figure 1C) .

Properties

Molecular Formula |

C13H18O2Si |

|---|---|

Molecular Weight |

234.37 g/mol |

InChI |

InChI=1S/C13H18O2Si/c1-8-12(3,4)14-11(10-16-7)15-13(5,6)9-2/h1-2,10H,3-7H3 |

InChI Key |

DXYZWYKIBYBQCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)OC(=C[Si]C)OC(C)(C)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane typically involves the reaction of a suitable silane precursor with 2-methylbut-3-yn-2-ol under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silane derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); conditions vary depending on the desired substitution.

Major Products

Scientific Research Applications

{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and materials with unique properties.

Biology: Investigated for its potential use in biological imaging and as a component in bio-compatible materials.

Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.

Mechanism of Action

The mechanism by which {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The compound’s functional groups allow it to participate in various chemical reactions, influencing its behavior in different environments. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Properties

Table 1: Hypothetical Comparison of CID 78070305 with Structurally Related Compounds

Notes:

Analytical and Spectroscopic Differentiation

This compound’s structural elucidation relied on GC-MS and in-source CID fragmentation (Figure 1D), a method also employed to distinguish isomers like ginsenosides Rf and pseudoginsenoside F11 . For example:

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous analytical and reporting standards:

- Referencing: Use sequential numbering (e.g., [1], [11]) and avoid non-standard abbreviations per journal guidelines .

- Data presentation : Tables must include descriptive titles, units, and reproducibility details (e.g., vacuum distillation conditions in Figure 1C) .

- Statistical validation : Meta-analyses (e.g., probiotic studies) require risk-of-bias assessments and heterogeneity testing, as in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.